![molecular formula C19H19ClFNOS2 B2571314 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1797562-71-0](/img/structure/B2571314.png)
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone
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Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a chemical compound that belongs to the thiazepine class of drugs. It has been studied extensively for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
Research on derivatives with chlorophenyl and fluorophenyl groups, such as the synthesis of compounds for anti-inflammatory activity, showcases the interest in exploring these compounds for therapeutic purposes. For example, derivatives synthesized for evaluating their anti-inflammatory activity using the carrageenan-induced paw edema test in rats demonstrate the potential of these compounds in pharmacology (Karande & Rathi, 2017).
Structural Characterization and Reactivity Studies
Structural characterization and reactivity studies of compounds containing chlorophenyl and fluorophenyl groups provide insights into their chemical properties and potential applications. For instance, the synthesis and structural characterization of isostructural thiazoles with these groups highlight the methodologies used in determining molecular structure and potential for material science applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Activities
Compounds featuring chlorophenyl and fluorophenyl moieties have been evaluated for their antimicrobial and antifungal activities. This line of research is crucial for developing new therapeutic agents. A study on substituted benzo[d]thiazole amides demonstrated their effectiveness against various bacterial and fungal strains, suggesting their potential in addressing antimicrobial resistance (Pejchal, Pejchalová, & Růžičková, 2015).
Molecular Dynamics and Quantum Chemical Studies
Exploring the corrosion inhibition performances of compounds with similar moieties against the corrosion of metal surfaces through density functional theory (DFT) calculations and molecular dynamics simulations indicates the broad application of these compounds beyond pharmacology, including materials science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNOS2/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-24-18)19(23)13-25-15-7-5-14(21)6-8-15/h1-8,18H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRRFMKCOVOQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone |
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